molecular formula C15H14N2O4S B2718603 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide CAS No. 2380043-33-2

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B2718603
CAS No.: 2380043-33-2
M. Wt: 318.35
InChI Key: GKGPOODYQLCVPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a pyrrolidinone ring, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable amide precursor under acidic or basic conditions.

    Introduction of the Furan and Thiophene Rings: These heterocyclic rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final Coupling: The final step involves coupling the pyrrolidinone intermediate with the furan-thiophene moiety using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The pyrrolidinone ring can be reduced to form the corresponding pyrrolidine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide linkage.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings.

    Reduction: Pyrrolidine derivatives.

    Substitution: Various substituted acetamide derivatives.

Scientific Research Applications

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism by which 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

    Materials Science: The compound’s electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity, stability, and other characteristics.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)phenyl]methyl]acetamide
  • 2-(2,5-Dioxopyrrolidin-1-yl)-N-[[4-(thiophen-2-yl)phenyl]methyl]acetamide

Uniqueness

2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}acetamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and reactivity compared to similar compounds with only one type of heterocyclic ring.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c18-13(8-17-14(19)3-4-15(17)20)16-7-11-6-10(9-22-11)12-2-1-5-21-12/h1-2,5-6,9H,3-4,7-8H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGPOODYQLCVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=CC(=CS2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.